Validamine

β-Glucosidase Glycoside hydrolase Enzyme kinetics

Validamine (≥98% purity, white powder), an aminocyclitol glycosidase inhibitor, offers a well-characterized β-glucosidase inhibition profile (IC₅₀ 2.92 mM, Kᵢ 1.9 mM). With 1.5× weaker potency than valienamine, it serves as an optimal moderate-affinity tool for SAR studies and intestinal sucrase investigations (IC₅₀ 0.685 mM). Procure this critical Standard for validamycin complex analysis with assured quality and regulatory-compliant B2B shipping.

Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
CAS No. 32780-32-8
Cat. No. B1683471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValidamine
CAS32780-32-8
Synonyms1-amino-1,5,6-trideoxy-5-(hydroxymethyl)-D-chiro-inositol
validamine
Molecular FormulaC7H15NO4
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)O)O)O)CO
InChIInChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1
InChIKeyGSQYAWMREAXBHF-UOYQFSTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Validamine (CAS 32780-32-8): An Aminocyclitol Glycosidase Inhibitor for Carbohydrate Metabolism Research


Validamine (CAS 32780-32-8, IUPAC: (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol) is an aminocyclitol pseudo-aminosugar that functions as a competitive glycosidase inhibitor . It is a core structural component of the antifungal validamycin complex produced by Streptomyces hygroscopicus subsp. limoneus and serves as a research tool for probing carbohydrate-active enzymes [1]. Validamine inhibits β-glucosidase in a pH- and dose-dependent manner, with a reported IC₅₀ value of 2.92 mM .

Why Validamine (CAS 32780-32-8) Cannot Be Replaced by Generic Aminocyclitol Analogs in Enzyme Inhibition Studies


Aminocyclitol glycosidase inhibitors, while structurally related, exhibit distinct potency profiles across enzyme targets. Direct comparative studies reveal that Validamine is consistently less potent than valiolamine and valienamine against α-glucosidases such as sucrase, maltase, and isomaltase, yet it retains measurable, quantifiable activity that defines its specific utility [1]. For β-glucosidase, Validamine demonstrates an IC₅₀ of 2.92 mM and a Kᵢ of 1.9 mM, representing a weaker but well-characterized inhibition profile compared to valienamine (IC₅₀ 1.92 mM, Kᵢ 1.3 mM) under identical assay conditions [2]. This differential potency, along with its unique activity against porcine small intestinal sucrase (IC₅₀ 0.685 mM) [3], precludes simple substitution and necessitates compound-specific selection based on the required inhibitory strength and target enzyme.

Quantitative Evidence Guide: Validamine (CAS 32780-32-8) Differentiation Against Closest Analogs


Validamine vs. Valienamine in β-Glucosidase Inhibition: A Head-to-Head Comparative Study

In a direct comparative study using β-glucosidase purified from Reticulitermes flaviceps, Validamine exhibited a 1.52-fold weaker inhibitory potency than valienamine. Validamine had a Kᵢ of 1.9 mM and IC₅₀ of 2.92 mM, compared to valienamine's Kᵢ of 1.3 mM and IC₅₀ of 1.92 mM under identical in vitro conditions [1]. Both compounds acted as competitive inhibitors, and inhibition was pH- and dose-dependent.

β-Glucosidase Glycoside hydrolase Enzyme kinetics

Validamine vs. Valiolamine in Oligosaccharide Glucosidase Inhibition: Cross-Study Potency Comparison

In a study examining pseudo-aminosugars against rat liver glucosidases I and II, valiolamine demonstrated markedly superior potency compared to Validamine and valienamine [1]. Valiolamine achieved 50% inhibition (IC₅₀) at 12 µM for both glucosidase I (substrate: Glc₃Man₉GlcNAc₂) and glucosidase II (substrate: p-nitrophenyl α-D-glucopyranoside). While Validamine was tested in the same panel and found to inhibit both enzymes to a comparable extent, its specific IC₅₀ values were not reported, but the study explicitly states it was less potent than valiolamine. For lysosomal α-glucosidase, valiolamine exhibited Kᵢ values of 8.1 µM (maltose) and 11 µM (glycogen), again superior to Validamine and valienamine.

Glucosidase I Glucosidase II Glycoprotein biosynthesis

Validamine vs. Valienamine and Valiolamine in Porcine Small Intestinal Sucrase Inhibition

Validamine exhibits moderate inhibition of porcine small intestinal sucrase with an IC₅₀ of 0.685 mM (6.85 × 10⁻⁴ mol·L⁻¹) [1]. This places its potency between valienamine (IC₅₀ = 1.17 mM) [2] and valiolamine, which is reported as having 'more potent α-glucosidase inhibitory activity against porcine intestinal sucrase... than valienamine [and] validamine' [3]. All three compounds act as competitive inhibitors. Validamine's inhibition of this sucrase was shown to be dose-dependent and pH-dependent, with a fast binding process [1].

Sucrase Intestinal enzyme Carbohydrate digestion

Validamine's Differential Selectivity Profile Across Intestinal Carbohydrases

In rat small intestinal brush border membrane assays, Validamine, along with valienamine and valiolamine, showed potent inhibition of sucrase, maltase, glucoamylase, isomaltase, and trehalase activities, but exhibited negligible action on lactase and pancreatic α-amylase [1]. Kinetic analysis confirmed fully competitive inhibition for all three compounds. Valiolamine was consistently the most potent, with apparent Kᵢ values for sucrase (3.2 × 10⁻⁷ M), maltase (2.9 × 10⁻⁶ M), glucoamylase (1.2 × 10⁻⁶ M), isomaltase (9.1 × 10⁻⁷ M), and trehalase (4.9 × 10⁻⁵ M) [1]. Validamine's Kᵢ values were not explicitly reported in this study, but it was less potent than valiolamine.

Carbohydrase Brush border membrane Enzyme selectivity

Validamine (CAS 32780-32-8): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


β-Glucosidase Mechanistic Studies Requiring a Moderately Potent, Well-Characterized Competitive Inhibitor

Researchers investigating β-glucosidase kinetics can employ Validamine (IC₅₀ 2.92 mM, Kᵢ 1.9 mM) as a moderate-affinity competitive inhibitor [1]. Its 1.5-fold weaker potency compared to valienamine under identical conditions provides a useful comparator for structure-activity relationship (SAR) studies or for experiments where complete enzyme inhibition is not desired [1]. The pH- and dose-dependent nature of its inhibition further supports detailed kinetic analyses.

Sucrase Inhibition Assays in Digestive Enzyme Research

Validamine demonstrates a distinct inhibitory profile against porcine small intestinal sucrase (IC₅₀ 0.685 mM), positioning it as an intermediate-potency tool between valienamine (IC₅₀ 1.17 mM) and the highly potent valiolamine [2][3]. This allows researchers to titrate sucrase inhibition strength in vitro, facilitating studies on carbohydrate digestion modulation and screening of potential anti-diabetic mechanisms without employing maximally potent inhibitors [4].

Carbohydrase Profiling and Selectivity Mapping in Brush Border Membrane Preparations

Validamine inhibits a broad panel of intestinal α-glucosidases (sucrase, maltase, glucoamylase, isomaltase, trehalase) while sparing lactase and pancreatic α-amylase [5]. This selectivity pattern, shared with valienamine and valiolamine, makes Validamine a valuable control compound in studies aimed at dissecting the roles of specific disaccharidases in nutrient absorption. Its lower potency relative to valiolamine allows for dose-ranging experiments to establish threshold inhibitory concentrations for each target enzyme.

Reference Standard for Validamycin-Derived Impurity and Metabolite Analysis

As a core building block of the validamycin antifungal complex produced by Streptomyces hygroscopicus [6], Validamine serves as a reference standard in quality control and metabolic studies of validamycin-based agricultural products. Its presence and quantification are relevant for assessing the composition and degradation pathways of validamycin formulations, which typically contain ~60% validamycin A, ~15% validamycin B, and other minor analogues [6].

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